molecular formula C17H20FN5OS B2504298 5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-20-6

5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2504298
CAS No.: 868220-20-6
M. Wt: 361.44
InChI Key: GHROGGCQUFSVEG-UHFFFAOYSA-N
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Description

5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-ethylpiperazine moiety and a 4-fluorophenyl group. This structure combines a triazolothiazole scaffold—known for its pharmacological versatility—with fluorinated aromatic and piperazine components, which are common in bioactive molecules targeting neurological and oncological pathways .

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5OS/c1-2-21-7-9-22(10-8-21)14(12-3-5-13(18)6-4-12)15-16(24)23-17(25-15)19-11-20-23/h3-6,11,14,24H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHROGGCQUFSVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₈F₁N₅S
  • Molecular Weight : 307.39 g/mol
  • IUPAC Name : this compound

The structural features include a thiazole ring fused with a triazole moiety, which is known to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazol-6-one exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown potent activity against various cancer cell lines:

Cancer Type Cell Line IC50 (µM)
Renal CancerA4980.5
Colon CancerHCT1160.8
Breast CancerMCF70.7
MelanomaA3750.6
LeukemiaK5620.9

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Induction of Apoptosis : Studies show that treatment with the compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells.
  • Cell Cycle Arrest : The compound has been found to induce G2/M phase cell cycle arrest in various cancer cell lines, inhibiting their proliferation.
  • Inhibition of Angiogenesis : The compound may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.

Case Studies

In a notable case study published in PubMed, researchers synthesized several thiazolo[3,2-b][1,2,4]triazol derivatives and evaluated their anticancer activities against a panel of nearly 60 human cancer cell lines. The findings indicated that these compounds exhibited significant potency against renal cancer and leukemia cell lines compared to standard chemotherapeutics like cisplatin .

Another study highlighted the synthesis and evaluation of related compounds which demonstrated comparable antiproliferative properties against human cancer cell lines . These findings suggest that the thiazolo-triazole scaffold could be a promising template for developing new anticancer agents.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound belongs to a broader class of thiazolo[3,2-b][1,2,4]triazole derivatives, which vary in substituents and bioactivity. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Activity
Target Compound 4-Fluorophenyl, 4-ethylpiperazine ~454.0 (estimated) N/A N/A Not explicitly reported
5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Chlorophenyl, furan-2-yl 444.0 N/A N/A Not reported
2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Trifluoromethylphenyl, 2-ethyl 439.5 N/A N/A Not reported
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl (simpler backbone) ~260.3 N/A N/A Anticonvulsant (MES model)
(E/Z)-5-((Methylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5a) Methylamino ~221.2 53 239–241 Not reported

Key Observations :

  • Fluorine Substitution: The 4-fluorophenyl group (present in the target compound and compound 3c) is associated with enhanced anticonvulsant activity compared to non-fluorinated analogs, likely due to improved lipophilicity and CNS penetration .
  • Piperazine Modifications : Ethylpiperazine substituents (e.g., in the target compound and ) may enhance solubility and receptor binding compared to bulkier groups like trifluoromethylphenyl .
  • Synthetic Yields: Derivatives with simple alkyl/aryl substituents (e.g., methylamino in 5a) show moderate yields (53–71%), while halogenated analogs (e.g., 4-chlorophenyl in ) require optimized conditions for crystallization .
Pharmacokinetic and Toxicity Considerations
  • Metabolic Stability : Piperazine-containing derivatives (e.g., the target compound) are prone to N-dealkylation, necessitating prodrug strategies for improved bioavailability .
  • Toxicity : Halogenated analogs (e.g., 4-chlorophenyl in ) may pose higher hepatotoxicity risks compared to fluorinated derivatives, as seen in related triazole drug candidates .

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